Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-
Overview
Description
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₇H₄F₁₂O₂. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- typically involves the reaction of hexafluoropropanol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme interactions and protein folding due to its unique chemical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical environment, affecting the stability and reactivity of other molecules. The compound’s high electronegativity and resistance to degradation make it a valuable tool in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-tetrafluoro-
- Methane, diisopropoxy-
- Diisopropoxymethane
Uniqueness
Propane, 2,2’-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro- is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly useful in applications where chemical inertness is required.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxymethoxy)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O2/c8-4(9,10)2(5(11,12)13)20-1-21-3(6(14,15)16)7(17,18)19/h2-3H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHWIUWMPLFBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433253 | |
Record name | 2,2'-[Methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluororopane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194039-81-1 | |
Record name | 2,2'-[Methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluororopane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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